N~1~-(2-methoxyphenethyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide
Description
N¹-(2-Methoxyphenethyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is a pyridazinone-derived acetamide compound characterized by a 6-oxo-pyridazinyl core substituted with a 2-thienyl group at position 3 and an acetamide side chain linked to a 2-methoxyphenethyl moiety at position N¹. Pyridazinones are recognized for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-25-16-6-3-2-5-14(16)10-11-20-18(23)13-22-19(24)9-8-15(21-22)17-7-4-12-26-17/h2-9,12H,10-11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKLGYKDMJWULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~1~-(2-methoxyphenethyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O3S, with a molecular weight of 369.4 g/mol. Its structure comprises multiple functional groups that enhance its interaction with biological systems, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Reagents : Utilization of specific catalysts and reagents such as dimethyl sulfoxide or ethanol.
- Conditions : Temperature control and reaction time optimization are crucial to achieve high yields and purity.
The structural representation highlights the arrangement of atoms, emphasizing the compound's potential reactivity in biological contexts.
This compound likely interacts with specific biological targets, including enzymes and receptors involved in neurotransmitter systems and inflammatory pathways. This suggests potential therapeutic uses in conditions such as cancer and neurological disorders.
Biological Activity
Research indicates that compounds within the pyridazine class often exhibit diverse biological activities, including:
- Anti-inflammatory : Potential modulation of inflammatory pathways.
- Analgesic : Possible pain-relief properties.
- Anticancer : Preliminary studies suggest efficacy against various cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Studies :
- Mechanistic Insights :
Comparative Biological Activity Table
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridazinone Acetamides
Key Structural and Functional Insights
Core Modifications: The 3-(2-thienyl) substituent in the target compound distinguishes it from phenyl () or thiomorpholinyl () analogs. Thienyl groups are bioisosteres of phenyl, offering improved π-π stacking and metabolic stability .
Biological Activity Trends: Acetylcholinesterase inhibition is prominent in 3-phenylpyridazinones (), whereas 3-(4-phenylpiperazinyl) derivatives () may target serotonin or dopamine receptors due to the piperazine moiety. The target compound’s 2-thienyl group could modulate selectivity toward enzymes or receptors sensitive to heteroaromatic interactions, such as cyclooxygenase (COX) or tyrosine kinases .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for related pyridazinones, such as azide coupling () or cyclocondensation of hydrazines with diketones . Derivatives with tetrazole-sulfanyl () or trifluoromethyl () groups require specialized reagents (e.g., tetrazole-thiols or fluorinated building blocks), increasing synthetic complexity .
Limitations and Contradictions in Evidence
- Uncertain Bioactivity: While pyridazinones are broadly associated with anti-inflammatory and antimicrobial effects (), the target compound’s specific activity remains unvalidated in the provided literature.
- Divergent Substituent Effects : The 3-thienyl group () may reduce cytotoxicity compared to 3-phenyl analogs (), but this hypothesis lacks experimental support in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
